The synthesis of 3,5-bis(chloromethyl)-1,2,4-oxadiazole is achieved through the ozonolysis of 1,2,3,4-tetrachlorobut-2-ene. [] The major crystalline product derived from this reaction was initially thought to be the Z stereoisomer, but later studies confirmed it to be the title compound. [] No further details on specific reaction conditions or yields were found within the provided literature.
Chemical Reactions Analysis
3,5-Bis(chloromethyl)-1,2,4-oxadiazole is a highly reactive compound due to the presence of two chloromethyl groups, which are susceptible to nucleophilic substitution reactions. [] This reactivity allows for the introduction of various functional groups at the 3 and 5 positions of the oxadiazole ring, making it a valuable building block for synthesizing diverse molecular architectures.
One notable reaction is the TiCl4-mediated substitution of the chlorine atoms with various nucleophiles. [] For example, reactions with 1-(trimethylsilyloxy)cyclopentene, 2-methyl-1-(trimethylsilyloxy)propene, and allyltrimethylsilane result in the corresponding 2-oxocyclopentyl-, 1,1-dimethyl-2-oxo-ethyl-, and allyl-substituted ozonides, respectively. [] These reactions highlight the potential of 3,5-bis(chloromethyl)-1,2,4-oxadiazole for C-C bond formation at the ozonide ring. []
Furthermore, substitution reactions with difunctional alcohols, like ethanediol, can lead to the formation of hydroxyalkoxy-substituted ozonides, which can be further oxidized to aldehydes. [] These reactions demonstrate the potential of 3,5-bis(chloromethyl)-1,2,4-oxadiazole for synthesizing valuable intermediates in organic synthesis.
Applications
While 3,5-bis(chloromethyl)-1,2,4-oxadiazole itself does not have direct applications, its significance lies in its potential as a valuable building block for synthesizing more complex molecules. [, ] The presence of reactive chloromethyl groups allows for the introduction of diverse functional groups, making it a versatile intermediate for creating novel compounds with potential applications in various fields.
Related Compounds
3,5-Bis(4-pyridyl)-1,2,4-oxadiazole
Compound Description: 3,5-Bis(4-pyridyl)-1,2,4-oxadiazole is an unsymmetric bidentate ligand. It inhibits the growth of Lactobacillus plantarum at 12.5 μg mL-1 [].
Compound Description: (E)-3,5-dichloro-3,5-bis(chloromethyl)-1,2,4-trioxolane is a monocyclic ozonide formed as the major crystalline product from the ozonolysis of 1,2,3,4-tetrachlorobut-2-ene [].
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Compound Description: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole serves as a precursor for synthesizing 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through reaction with primary amines [].
3,5-Bis(p-aminophenyl)-1,2,4-triazole
Compound Description: 3,5-Bis(p-aminophenyl)-1,2,4-triazole serves as a starting material for synthesizing new trisazo dyes. These dyes are intended as replacements for benzidine-type dyes, which are known to be carcinogenic [, ].
2,5-Bis(p-aminophenyl)-1,3,4-oxadiazole
Compound Description: 2,5-Bis(p-aminophenyl)-1,3,4-oxadiazole is another key building block in the synthesis of new trisazo dyes aimed at replacing carcinogenic benzidine-based counterparts [].
Compound Description: In 5-Chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, the substituted phenyl ring and the oxadiazole system are nearly coplanar [].
Compound Description: 3,5-Bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole-bridged polynitropyrazole derivative with notable thermal stability (decomposition temperature = 274°C). Its sensitivity and detonation properties are comparable to RDX [].
Compound Description: 5,5'-Bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) belongs to the family of 1,2,4-oxadiazole-bridged polynitropyrazole energetic materials. It exhibits high thermal stability with a decomposition temperature of 272°C and possesses sensitivity and detonation properties comparable to RDX [].
3,5-Diamino-1,2,4-oxadiazole (1)
Compound Description: 3,5-Diamino-1,2,4-oxadiazole is a precursor in the synthesis of energetic materials. Its bis(trinitroethyl) or nitramino-substituted product, synthesized in the presence of acid, undergoes ring cleavage of the 1,2,4-oxadiazole ring [].
5-Chloromethyl-3-aryl-1,2,4-oxadiazoles (3a-j)
Compound Description: 5-Chloromethyl-3-aryl-1,2,4-oxadiazoles (3a-j) represent a series of compounds where different aryl groups are present in the 3-position. These compounds serve as intermediates in the synthesis of urea and thiourea derivatives containing the 1,2,4-oxadiazole ring. These derivatives have potential biological activity [].
Compound Description: 3,5-Bis(4-(9H-phenol-thiazine-9-yl)phenyl)-1,2,4-oxadiazole, abbreviated as PPOXD, is a bipolar green phosphorescence host material. It exhibits good thermal stability, with a decomposition temperature of 275 °C and a glass transition temperature of 170 °C [].
3,5-Bis(4-bromophenyl)-1,2,4-oxadiazole (BOB)
Compound Description: 3,5-Bis(4-bromophenyl)-1,2,4-oxadiazole, designated as BOB, functions as a donor-acceptor-donor monomer in the creation of deep-blue color emitting polymers. Polymers derived from BOB have a band gap of 3.10 eV and exhibit deep-blue emission both in chloroform solution and as thin films [].
Compound Description: 3,5-Bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole (TOT) serves as a donor-acceptor-donor monomer for synthesizing blue color emitting polymers. Polymers incorporating TOT exhibit a band gap of 2.72 eV and display blue emission both in solution and as thin films [].
3-(2′-Pyridyl)5-(phenyl)-1,2,4-oxadiazole
Compound Description: 3-(2′-Pyridyl)5-(phenyl)-1,2,4-oxadiazole is a ligand used in the synthesis and characterization of Cu(II), Ni(II), and Zn(II) complexes [].
3,5-Bis(phenyl)-1,2,4-oxadiazole (3a)
Compound Description: 3,5-Bis(phenyl)-1,2,4-oxadiazole, referred to as 3a, is a known oxadiazole that has been evaluated for its antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach) [].
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole (3b)
Compound Description: 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole, denoted as 3b, is another oxadiazole that has been studied for its antimicrobial activity and toxicity towards brine shrimp [].
3,5-Diphenylchlorinated-1,2,4-oxadiazoles (3c-e)
Compound Description: This series represents new 3,5-diphenylchlorinated-1,2,4-oxadiazoles with varying chlorine substitution patterns on the phenyl rings. Like the previous two compounds, these new derivatives were also assessed for their antimicrobial activity and toxicity against brine shrimp [].
2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole (L1)
Compound Description: 2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole, referred to as L1, acts as a precursor in the formation of metal complexes. Under hydrothermal conditions, L1 can be converted into other ligands: 3,5-bis(2-hydroxyphenyl)-1,2,4-triazolate (L2) and N,N′-bis(α-amine-2-hydroxyphenyl)-ketazine (L3). These ligands, L2 and L3, contribute to the formation of mixed-valence copper complexes with intriguing magnetic properties [].
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (L2)
Compound Description: 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, denoted as L2, serves as a precursor for generating a novel copper complex, [Cu3(L1)I2]n (1), where L1 represents 3,5-bis(3-pyridyl)-1,2,4-triazolate. This conversion occurs through an in situ copper-mediated process with aqueous ammonia under solvothermal conditions [].
Compound Description: 1,4-Bis[(5-perfluoro-n-heptyl)-1,2,4-oxadiazolyl]-benzene is a perfluoroalkyl-substituted 1,2,4-oxadiazole that has been studied using electron impact fragmentation patterns in mass spectrometry [].
Compound Description: 1,4-Bis(5-perfluoroalkylether-1,2,4-oxadiazolyl)-benzene is another perfluoroalkyl-substituted 1,2,4-oxadiazole studied using electron impact fragmentation patterns [].
3,5-Bis(perfluoroalkyl)-1,2,4-oxadiazoles
Compound Description: This category encompasses a range of 1,2,4-oxadiazoles with varying perfluoroalkyl substituents at the 3 and 5 positions. They were analyzed using electron impact fragmentation patterns to understand their fragmentation behavior [].
3,5-Bis(perfluoroalkylether)-1,2,4-oxadiazoles
Compound Description: This category represents a class of 1,2,4-oxadiazoles substituted with various perfluoroalkylether groups at the 3 and 5 positions, and their fragmentation patterns were investigated [].
Compound Description: This class of compounds comprises 1,2,4-oxadiazoles containing both a perfluoroalkylether and a perfluoroalkyl group at the 3 and 5 positions. Their fragmentation pathways were studied using electron impact mass spectrometry [].
3,5-Bis(3,3-dinitrobutyl)-1,2,4-oxadiazole
Compound Description: 3,5-Bis(3,3-dinitrobutyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative synthesized by reacting 4,4-dinitropentanoyl chloride with the corresponding amidoxime followed by dehydration [].
3-Aryl-5-(3,3-dinitrobutyl)-1,2,4-oxadiazoles
Compound Description: 3-Aryl-5-(3,3-dinitrobutyl)-1,2,4-oxadiazoles represent a series of compounds with an aryl group at the 3-position and a 3,3-dinitrobutyl group at the 5-position of the 1,2,4-oxadiazole ring. These compounds are synthesized similarly to 3,5-bis(3,3-dinitrobutyl)-1,2,4-oxadiazole by using appropriate aryl amidoximes [].
Compound Description: These are a series of banana-shaped diesters derived from 3,5-bis-(p-hydroxyphenyl)-1,2,4-oxadiazole and p-alkyloxyfluoro(difluoro)benzoic acids. These compounds exhibit mesomorphic properties, and the influence of substituent lengths and fluorine group position on these properties has been studied [].
Compound Description: These compounds represent a series of 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-substituted-1,2,4-triazol-3-yl]-butane derivatives. They were evaluated for their in vitro cytotoxicity against human cancer cell lines (lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA MB-231) [].
Compound Description: This series represents 1,4-bis[5-(1-oxo-1-(3,5 dimethyl pyrazol-1-yl)-methyl)-thio-4-substitued-1,2,4-triazol-3-yl] butane derivatives, also evaluated for their in vitro cytotoxicity against human cancer cell lines (lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA MB-231) [].
Compound Description: 2,5-Bis(4-dimethylaminophenyl)-1,3,4-thiadiazole, known as DAPT, is a thiadiazole derivative studied for its corrosion inhibition efficiency using density functional theory (DFT) calculations [].
Compound Description: 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole, referred to as DAPO, is an oxadiazole derivative that has been investigated for its corrosion inhibition properties using DFT calculations [].
3,5-Diphenyl-4H-1,2,4-triazole (DHT)
Compound Description: 3,5-Diphenyl-4H-1,2,4-triazole, designated as DHT, is a triazole derivative analyzed for its corrosion inhibition efficiency using DFT methods [].
3,5-Di(4-pyridyl)-4H-1,2,4-triazole (PHT)
Compound Description: 3,5-Di(4-pyridyl)-4H-1,2,4-triazole, known as PHT, is a triazole compound evaluated for its corrosion inhibition effectiveness through DFT studies [].
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole (PAOX)
Compound Description: 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole, abbreviated as PAOX, is an oxadiazole derivative investigated for its corrosion inhibition properties using DFT calculations [].
Compound Description: 3,5-Di(4-methylthiophenyl)-4H-1,2,4-triazole, designated as 4MTHT, is a triazole derivative studied for its corrosion inhibition efficiency using DFT methods [].
Compound Description: 4-(4-(Hexyloxy)phenyl)-3,5-diphenyl-4H-1,2,4-triazole, abbreviated as EDT, is a key component in the creation of copolymers designed for electroluminescent applications. EDT functions as the electron-transporting unit within these copolymers [].
2,5-Diphenyl-1,3,4-oxadiazole (EDO)
Compound Description: 2,5-Diphenyl-1,3,4-oxadiazole (EDO) serves as another crucial building block in the synthesis of copolymers with potential applications in electroluminescent devices [].
3-(3-Trifluoromethyl-1H-pyrazol-4-yl)propanol
Compound Description: 3-(3-Trifluoromethyl-1H-pyrazol-4-yl)propanol is synthesized through a multi-step process involving trifluoroacetylation of 3,4-dihydro-2H-pyran followed by reaction with hydrazine [, ].
2-(3-Trifluoromethyl-1H-pyrazol-4-yl)ethanol
Compound Description: 2-(3-Trifluoromethyl-1H-pyrazol-4-yl)ethanol is another trifluoromethyl-containing pyrazole derivative. It is synthesized by trifluoroacetylation of 4,5-dihydrofuran followed by treatment with hydrazine. Notably, an intermediate dimer forms during this synthesis [, ].
2-(3-Trifluoromethyl-1H-pyrazol-5-yl)ethanol
Compound Description: 2-(3-Trifluoromethyl-1H-pyrazol-5-yl)ethanol, an isomer of the previously mentioned pyrazole derivative, is synthesized through a different route involving hydrazine and 6-benzyloxy-1,1,1-trifluorohex-3-yn-2-one, followed by deprotection [, ].
Compound Description: 3-[3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-yl]propanol is a triazole derivative featuring two trifluoromethyl groups. Its synthesis involves the reaction of 3-benzyloxypropylamine with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole and subsequent deprotection [, ].
2-Trifluoromethyl-1H-benzimidazoles
Compound Description: 2-Trifluoromethyl-1H-benzimidazoles represent a category of benzimidazole derivatives characterized by a trifluoromethyl group attached to the benzimidazole ring. These compounds are synthesized through the condensation reaction of an appropriate ortho-phenylenediamine with trifluoroacetic acid [, ].
2-Trifluoromethyl-3H-imidazopyridines
Compound Description: 2-Trifluoromethyl-3H-imidazopyridines constitute a group of imidazopyridine derivatives featuring a trifluoromethyl substituent on the imidazopyridine ring. They are synthesized similarly to 2-trifluoromethyl-1H-benzimidazoles, by condensing an appropriate ortho-arenediamine with trifluoroacetic acid [, ].
n-Perfluoroheptyl-s-triazine
Compound Description: n-Perfluoroheptyl-s-triazine is a triazine derivative with a perfluoroheptyl group. It was investigated as a potential sealant candidate, and its crosslinking and degradation mechanisms were studied [].
Compound Description: C3F7OCF(CF3)CF2OCF(CF3)3C3N3, a perfluoroether substituted triazine, was investigated as a potential sealant candidate. Its crosslinking and degradation mechanisms were studied to assess its suitability for sealant applications [].
Properties
CAS Number
1194-01-0
Product Name
3,5-Bis(chloromethyl)-1,2,4-oxadiazole
IUPAC Name
3,5-bis(chloromethyl)-1,2,4-oxadiazole
Molecular Formula
C4H4Cl2N2O
Molecular Weight
166.99 g/mol
InChI
InChI=1S/C4H4Cl2N2O/c5-1-3-7-4(2-6)9-8-3/h1-2H2
InChI Key
DGVAPROAWBSWQI-UHFFFAOYSA-N
SMILES
C(C1=NOC(=N1)CCl)Cl
Canonical SMILES
C(C1=NOC(=N1)CCl)Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.